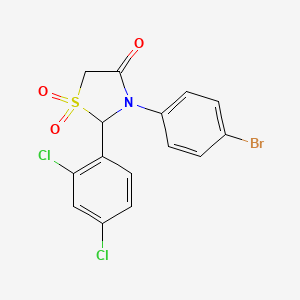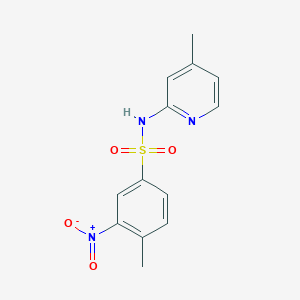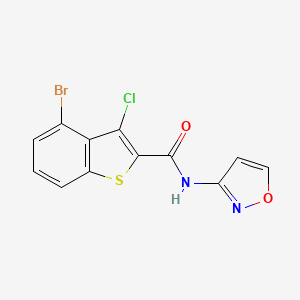
3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features bromine and chlorine substituents on the phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2,4-dichlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazolidinone ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the halogens.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen substituents enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
- 3-(4-Fluorophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
- 3-(4-Methylphenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Uniqueness
3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one is unique due to the presence of both bromine and chlorine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(2,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3S/c16-9-1-4-11(5-2-9)19-14(20)8-23(21,22)15(19)12-6-3-10(17)7-13(12)18/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSGLGHALLSFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1(=O)=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5046459.png)
![1-[2-(allyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B5046473.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5046475.png)
![5-(2-Bromophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one](/img/structure/B5046483.png)
![methyl 4-{3-bromo-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5046488.png)

![N-(2-ETHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5046501.png)

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5046506.png)

![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5046524.png)
![1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5046528.png)
![N-(2-methoxyethyl)-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5046548.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5046551.png)
